Methyl 2-chlorobenzo[d]oxazole-4-carboxylate

Catalog No.
S870972
CAS No.
1007112-35-7
M.F
C9H6ClNO3
M. Wt
211.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chlorobenzo[d]oxazole-4-carboxylate

CAS Number

1007112-35-7

Product Name

Methyl 2-chlorobenzo[d]oxazole-4-carboxylate

IUPAC Name

methyl 2-chloro-1,3-benzoxazole-4-carboxylate

Molecular Formula

C9H6ClNO3

Molecular Weight

211.6 g/mol

InChI

InChI=1S/C9H6ClNO3/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3

InChI Key

QXOMDXKTDOJUPP-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=CC=C1)OC(=N2)Cl

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=N2)Cl

Antimicrobial Activity

Oxazole derivatives have been found to exhibit antimicrobial activity . For instance, 4-substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one derivatives were prepared and screened for their antibacterial potential against E. coli and Xanthomonas citri .

Anticancer Activity

Oxazole derivatives have also shown potential in the field of cancer research. A new compound exhibited weak-to-moderate antimicrobial activity as well as weak cytotoxic activity against tested cancer cell lines with an IC 50 of 23 µg/mL .

In addition, “Methyl 2-chlorobenzo[d]oxazole-4-carboxylate” could potentially be used in the synthesis of other compounds. For example, 2-Chlorobenzoxazole has been used in the synthesis of 2-(2-naphthylamino)benzoxazole via reaction with 2-amino-1-naphthalenesulfonic acid .

Methyl 2-chlorobenzo[d]oxazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes a chlorinated benzene ring fused with an oxazole moiety. The molecular formula is C9H6ClNO3C_9H_6ClNO_3, and it has a molecular weight of approximately 211.60 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both the chlorobenzene and oxazole functionalities, which can influence its reactivity and biological properties .

Typical of carboxylate esters and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Condensation Reactions: It can undergo condensation with amines or alcohols, resulting in the formation of amides or other esters.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacological profiles .

Several synthetic routes have been proposed for the preparation of methyl 2-chlorobenzo[d]oxazole-4-carboxylate:

  • Cyclization Method: Starting from 2-chlorobenzoic acid and appropriate reagents (such as thionyl chloride), cyclization can yield the oxazole ring.
  • Esterification: The carboxylic acid form can be converted to the ester using methanol in the presence of an acid catalyst.
  • Direct Halogenation: Chlorination of benzo[d]oxazole derivatives can introduce the chlorine atom at the desired position.

These methods highlight the versatility of synthetic strategies available for this compound .

Methyl 2-chlorobenzo[d]oxazole-4-carboxylate finds potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases.
  • Organic Synthesis: Serving as an intermediate in synthesizing more complex organic molecules.
  • Research: Utilized in studies exploring structure-activity relationships in medicinal chemistry.

The compound's unique structure makes it valuable for developing novel therapeutic agents .

Interaction studies involving methyl 2-chlorobenzo[d]oxazole-4-carboxylate have shown that it can engage with various biological targets, although specific data remain sparse. Research into its binding affinities with enzymes or receptors could provide insights into its mechanism of action and therapeutic potential. Understanding these interactions is crucial for assessing its viability as a drug candidate .

Methyl 2-chlorobenzo[d]oxazole-4-carboxylate shares structural similarities with several other compounds, which can provide context for its uniqueness:

Compound NameStructure TypeNotable Features
Methyl benzo[d]oxazole-4-carboxylateOxazole derivativeLacks chlorine substitution; different reactivity.
Methyl 2-chlorobenzo[d]thiazole-4-carboxylateThiazole derivativeContains sulfur; different biological activities.
Methyl 2-bromobenzo[d]oxazole-4-carboxylateBrominated variantBromine instead of chlorine; affects reactivity.

The presence of chlorine in methyl 2-chlorobenzo[d]oxazole-4-carboxylate distinguishes it from these similar compounds, potentially influencing its reactivity and biological properties significantly .

XLogP3

2.6

Wikipedia

Methyl 2-chloro-1,3-benzoxazole-4-carboxylate

Dates

Last modified: 08-16-2023

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